2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide
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Description
2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide is a useful research compound. Its molecular formula is C18H21N5O3S and its molecular weight is 387.46. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Fluorescent Probe Development : A study detailed the use of a related compound, 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide, as a molecular probe for the trace measurement of carbonyl compounds in water samples, showcasing its potential in environmental monitoring and analysis (Houdier, Perrier, Defrancq, & Legrand, 2000).
Crystal Structure Analysis : Research on a structurally related compound, N-(4-(3-cyclohexyl-5-methyl-2,4-dioxoimidazolidin-1-ylsulfonyl)phenyl)acetamide, provided insights into its crystal structure, offering foundational knowledge for the development of new antibacterial agents (Cai, Xie, Yan, Zhao, & Li, 2009).
Biological Activity
Herbicidal and Fungicidal Activities : Synthesis and characterization of the title compound, 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-yl) acetamide, revealed moderate herbicidal and fungicidal activities, indicating its potential use in agricultural applications (Hu Jingqian et al., 2016).
Immunostimulatory and Immunomodulatory Effects : A study on 2-Amino-3-(purin-9-yl)propanoic acids and their analogs, including compounds with sulfanyl groups, showed significant enhancement in the secretion of chemokines RANTES and MIP-1alpha, highlighting their potential in immunotherapy (Doláková, Holý, Zídek, Masojídková, & Kmoníčková, 2005).
Pharmacological Applications
- Glutaminase Inhibitors : The design, synthesis, and pharmacological evaluation of BPTES analogs, including bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide 3 (BPTES), as glutaminase inhibitors, were studied for their potential in cancer therapy. Some analogs showed similar potency to BPTES but with improved solubility, indicating their promise for further drug development (Shukla et al., 2012).
Properties
IUPAC Name |
2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]-N-phenyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S/c1-11(2)23(12-8-6-5-7-9-12)13(24)10-27-17-19-14-15(20-17)21(3)18(26)22(4)16(14)25/h5-9,11H,10H2,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYOKUWSPNARSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CSC2=NC3=C(N2)C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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